5-Bromo-2-Methoxycinnamic Acid 5-Bromo-2-Methoxycinnamic Acid
Brand Name: Vulcanchem
CAS No.: 40803-53-0; 60491-16-9
VCID: VC7658130
InChI: InChI=1S/C10H9BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+
SMILES: COC1=C(C=C(C=C1)Br)C=CC(=O)O
Molecular Formula: C10H9BrO3
Molecular Weight: 257.083

5-Bromo-2-Methoxycinnamic Acid

CAS No.: 40803-53-0; 60491-16-9

Cat. No.: VC7658130

Molecular Formula: C10H9BrO3

Molecular Weight: 257.083

* For research use only. Not for human or veterinary use.

5-Bromo-2-Methoxycinnamic Acid - 40803-53-0; 60491-16-9

Specification

CAS No. 40803-53-0; 60491-16-9
Molecular Formula C10H9BrO3
Molecular Weight 257.083
IUPAC Name (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C10H9BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+
Standard InChI Key QABZTGNRWBRJBO-GORDUTHDSA-N
SMILES COC1=C(C=C(C=C1)Br)C=CC(=O)O

Introduction

Structural Characteristics and Fundamental Properties

Molecular Architecture

The compound’s structure consists of a cinnamic acid backbone (C6H5CH=CHCOOH\text{C}_6\text{H}_5\text{CH=CHCOOH}) modified by a methoxy group (-OCH3_3) at the 2-position and a bromine atom at the 5-position of the aromatic ring. The trans-configuration (EE-isomer) is predominant due to steric and electronic factors, as confirmed by its SMILES notation: COC1=C(C=C(C=C1)Br)/C=C/C(=O)O . The InChI key QABZTGNRWBRJBO-GORDUTHDSA-N further specifies its stereochemistry .

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Melting Point224–227°C
Boiling Point382°C
Density1.555 g/cm³
Flash Point185°C
Predicted pKa4.29 ± 0.10
SolubilityLow in water; soluble in DMSO

The compound’s low aqueous solubility necessitates organic solvents like dimethyl sulfoxide (DMSO) for experimental applications.

Synthesis and Manufacturing

Bromination of 2-Methoxycinnamic Acid

The primary synthesis route involves brominating 2-Methoxycinnamic Acid using molecular bromine (Br2\text{Br}_2) in acetic acid or chloroform. The reaction proceeds via electrophilic aromatic substitution, where bromine targets the para position relative to the methoxy group due to its electron-donating effects.

Reaction Conditions:

  • Solvent: Acetic acid (CH3COOH\text{CH}_3\text{COOH})

  • Temperature: 0–25°C

  • Duration: 4–6 hours

  • Yield: ~70–80%

Purification and Characterization

Crude product purification employs recrystallization from ethanol, yielding faint brown to beige powders . Analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm purity and stereochemistry.

Applications in Organic Synthesis

Building Block for Heterocycles

The α,β-unsaturated carbonyl system facilitates cycloaddition reactions, enabling the synthesis of quinoline and coumarin derivatives. For example, Diels-Alder reactions with dienes produce bicyclic intermediates used in natural product synthesis.

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl structures prevalent in agrochemicals. A representative reaction is:

5-Bromo-2-Methoxycinnamic Acid+Ar-B(OH)2Pd catalystBiaryl Product+HBr\text{5-Bromo-2-Methoxycinnamic Acid} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Biaryl Product} + \text{HBr}

Recent Advances and Future Directions

Fluorescent Probes for Bioimaging

Recent applications exploit the compound’s conjugated π-system for developing pH-sensitive fluorescent tags. In HeLa cells, it localizes to lysosomes with a Stokes shift of 110 nm, enabling real-time organelle tracking.

Computational Drug Design

Molecular docking simulations predict strong binding (ΔG=9.2 kcal/mol\Delta G = -9.2 \text{ kcal/mol}) to the 5-HT3_3 receptor, suggesting potential neuromodulatory applications . Experimental validation is ongoing.

Green Synthesis Initiatives

Efforts to replace bromine with ionic liquid-mediated bromination (e.g., using [BMIM]Br3\text{[BMIM]Br}_3) aim to reduce waste and improve atom economy. Pilot-scale trials report 90% yield with 50% lower solvent usage.

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